molecular formula C6H12S2 B14732485 1,1-Bis(ethylthio)ethene CAS No. 4992-59-0

1,1-Bis(ethylthio)ethene

Cat. No.: B14732485
CAS No.: 4992-59-0
M. Wt: 148.3 g/mol
InChI Key: ICBDGYJCASNCJS-UHFFFAOYSA-N
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Description

It is characterized by the presence of two ethylthio groups attached to a central ethene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(ethylthio)ethene can be synthesized through the reaction of acetaldehyde with ethanethiol in the presence of an acid catalyst. The reaction typically proceeds as follows:

CH3CHO+2C2H5SHCH3CH(SC2H5)2+H2O\text{CH}_3\text{CHO} + 2 \text{C}_2\text{H}_5\text{SH} \rightarrow \text{CH}_3\text{CH}(\text{SC}_2\text{H}_5)_2 + \text{H}_2\text{O} CH3​CHO+2C2​H5​SH→CH3​CH(SC2​H5​)2​+H2​O

The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(ethylthio)ethene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Bis(ethylthio)ethene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Bis(ethylthio)ethene involves its interaction with molecular targets through its ethylthio groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Bis(ethylthio)ethene is unique due to its specific ethylthio groups and the presence of a double bond in its structure.

Properties

CAS No.

4992-59-0

Molecular Formula

C6H12S2

Molecular Weight

148.3 g/mol

IUPAC Name

1,1-bis(ethylsulfanyl)ethene

InChI

InChI=1S/C6H12S2/c1-4-7-6(3)8-5-2/h3-5H2,1-2H3

InChI Key

ICBDGYJCASNCJS-UHFFFAOYSA-N

Canonical SMILES

CCSC(=C)SCC

Origin of Product

United States

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